molecular formula C22H18N4O2 B2440982 (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285630-44-5

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2440982
M. Wt: 370.412
InChI Key: XYLWSGVBVVIDCV-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H18N4O2 and its molecular weight is 370.412. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research focused on the computational and pharmacological potential of related heterocyclic derivatives has shown promising results in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the compound's potential in therapeutic applications, particularly in addressing inflammation and tumor growth (Faheem, 2018).

Corrosion Protection

Investigations into the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel have demonstrated high inhibition efficiency, suggesting applications in industrial processes and materials science. The formation of protective layers on metal surfaces points to its utility in preventing corrosion, which is critical for extending the lifespan of metal structures (Paul, Yadav, & Obot, 2020).

Anticancer Evaluation

The synthesis and reaction of compounds structurally related to the specified compound have been explored for anticancer evaluation. These studies are crucial for the development of new chemotherapeutic agents, showing potential in treating various cancers through novel mechanisms of action (Gouhar & Raafat, 2015).

Antibacterial Activity

The preparation of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and their evaluation as antimicrobial agents have revealed significant antibacterial properties. These findings contribute to the ongoing search for new antibiotics capable of combating resistant bacterial strains (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Fluorescent Chemosensor Development

Research into HDDP azomethine dye as a turn-on fluorescent chemosensor for Al3+ ions showcases the compound's application in analytical chemistry, particularly for the selective and sensitive detection of metal ions. This has implications for environmental monitoring and chemical sensing (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018).

properties

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-14(16-9-4-5-12-21(16)27)23-26-22(28)20-13-19(24-25-20)18-11-6-8-15-7-2-3-10-17(15)18/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLWSGVBVVIDCV-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.